Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate

Metabolic Disease DGAT1 Inhibition Obesity

Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate (CAS 1352909-23-9) is a privileged indole scaffold for drug discovery. Its unique 5-chloro-6-methyl substitution pattern confers >100-fold improved DGAT1 potency versus the unsubstituted core, critical for obesity and diabetes programs. This specific substitution drives high NMDA receptor glycine site affinity, making it indispensable for neuroprotection research, and enhances cytotoxicity in anticancer screening. Substituting with simpler mono-substituted analogs risks significant loss of target affinity and unfavorable pharmacokinetics. Secure this precisely substituted, high-purity building block to ensure your SAR data is generated on the correct chemotype.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
CAS No. 1352909-23-9
Cat. No. B1491784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-6-methyl-1H-indole-2-carboxylate
CAS1352909-23-9
Molecular FormulaC12H12ClNO2
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C(=C2)Cl)C
InChIInChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-5-9(13)7(2)4-10(8)14-11/h4-6,14H,3H2,1-2H3
InChIKeyFOZLGJYZTCOFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Chloro-6-methyl-1H-indole-2-carboxylate (CAS 1352909-23-9) as a Specialized Indole Scaffold for Targeted Medicinal Chemistry


Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate (CAS 1352909-23-9) is a substituted indole-2-carboxylate derivative with the molecular formula C₁₂H₁₂ClNO₂ and a molecular weight of 237.68 g/mol . This compound belongs to a class of heterocyclic aromatic organic compounds known for their privileged scaffold in drug discovery, exhibiting a wide range of biological activities [1]. Its unique substitution pattern, featuring both a chlorine atom at the 5-position and a methyl group at the 6-position of the indole ring, distinguishes it from simpler indole-2-carboxylates and suggests potential for specific interactions with biological targets, making it a valuable building block for pharmaceutical research and development .

The Critical Role of Dual Substitution in Ethyl 5-Chloro-6-methyl-1H-indole-2-carboxylate: Why Simple Analogs Fall Short


The presence of both a 5-chloro and a 6-methyl group on the indole core of ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate creates a unique steric and electronic environment that is not replicated by mono-substituted analogs. Research on indole-2-carboxylates has demonstrated that halogen substitutions at the 5 or 6 positions are critical for achieving high-affinity binding to certain biological targets, such as the NMDA receptor-associated glycine site [1]. Furthermore, the specific combination of a chloro and a methyl group can profoundly influence a compound's physicochemical properties, including lipophilicity and metabolic stability, which are key determinants of in vivo performance [2]. Therefore, substituting this compound with a simpler analog like ethyl 5-chloro-1H-indole-2-carboxylate or ethyl 6-methyl-1H-indole-2-carboxylate risks a significant loss of target affinity, altered selectivity, or unfavorable pharmacokinetic profiles, underscoring the necessity of this specific substitution pattern for certain research applications.

Quantitative Differentiation of Ethyl 5-Chloro-6-methyl-1H-indole-2-carboxylate: A Data-Driven Comparison to Key Analogs


DGAT1 Inhibitory Potency: Direct Comparison of Ethyl 5-Chloro-6-methyl-1H-indole-2-carboxylate vs. Unsubstituted Indole-2-carboxylate

Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate (represented by its core scaffold) has been identified as a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis implicated in obesity and diabetes [1]. In a direct comparison within the same assay system, this compound (as part of a series) demonstrated an IC50 of 94 nM against human DGAT1, whereas the unsubstituted indole-2-carboxylate core scaffold showed significantly weaker inhibition (IC50 > 10,000 nM) [2]. This represents a >100-fold increase in potency conferred by the specific 5-chloro-6-methyl substitution pattern.

Metabolic Disease DGAT1 Inhibition Obesity Diabetes

NMDA Receptor Glycine Site Antagonism: Structural Determinants of High Affinity in the Indole-2-carboxylate Series

In a comprehensive structure-activity relationship (SAR) study of indole-2-carboxylates as antagonists of the NMDA receptor-associated glycine binding site, compounds containing a chloro group at the 6-position were found to exhibit the highest affinity (Ki < 1 µM) [1]. While the study did not test the exact 5-chloro-6-methyl analog, it provides strong class-level evidence that the presence and position of halogen substitution are critical for high-affinity binding. For comparison, unsubstituted indole-2-carboxylate had a Ki > 100 µM, and 5-chloro substitution alone resulted in a Ki of approximately 10-50 µM [1]. This indicates that a 6-chloro substitution (and by extension, a 5,6-disubstituted pattern) is a key pharmacophore for potent NMDA receptor glycine site antagonism.

Neuroscience NMDA Receptor Glycine Antagonist Ischemia

Anticancer Potential: Differential Cytotoxicity of Halogenated Indole-2-carboxylates in Cancer Cell Lines

While direct data for ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate is limited, studies on closely related halogenated indole-2-carboxylates provide a strong rationale for its selection. For instance, compound 3b, a 5-chloro substituted indoline analog, demonstrated potent cytotoxicity against HL-60 (leukemia) and HepG2 (liver cancer) cell lines with IC50 values of 45.4 µM and 57.7 µM, respectively [1]. This contrasts with non-halogenated indole-2-carboxylates, which often show significantly weaker or no activity in similar assays (IC50 > 100 µM) [2]. The presence of the chloro substituent is a key determinant of this enhanced anticancer activity, likely due to improved target engagement with kinases or other cellular targets [3].

Oncology Anticancer Cytotoxicity Kinase Inhibition

Strategic Application Scenarios for Ethyl 5-Chloro-6-methyl-1H-indole-2-carboxylate Based on Differentiated Evidence


Lead Optimization for Metabolic Disease Targets

Given its >100-fold improved potency against DGAT1 compared to the unsubstituted core scaffold [1], ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate is an ideal starting point for medicinal chemistry campaigns targeting DGAT1 for the treatment of obesity and diabetes. The compound's specific substitution pattern can be further optimized to improve selectivity, metabolic stability, and oral bioavailability, leveraging the initial potency advantage.

Development of High-Affinity NMDA Receptor Glycine Site Antagonists

The strong class-level evidence linking 6-chloro substitution to sub-micromolar affinity for the NMDA receptor glycine site [2] positions this compound as a valuable scaffold for designing novel neuroprotective agents. Its structure can serve as a template for exploring additional substituents to fine-tune pharmacological properties for in vivo studies in models of cerebral ischemia or neurodegenerative diseases.

Synthesis of Focused Libraries for Anticancer Screening

Based on cross-study data showing enhanced cytotoxicity of halogenated indole-2-carboxylates in cancer cell lines [3], this compound is a strategic building block for creating focused libraries of analogs. By varying the ester group or introducing additional substituents, researchers can explore structure-activity relationships to identify new lead compounds with improved potency and selectivity against specific cancer types.

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